molecular formula C16H22N2OS B5138797 N-(1-ADAMANTYL)-N'-(2-THIENYLMETHYL)UREA

N-(1-ADAMANTYL)-N'-(2-THIENYLMETHYL)UREA

Cat. No.: B5138797
M. Wt: 290.4 g/mol
InChI Key: KRNHXKRYXRTWKN-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N'-(2-THIENYLMETHYL)UREA is a synthetic urea derivative designed for pharmaceutical and biochemical research. This compound features a rigid adamantane group and a thiophene-based methyl substituent, a structure associated with significant biological activity in investigative settings. Urea derivatives containing the adamantyl moiety are extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous epoxy fatty acids like epoxyeicosatrienoic acids (EETs) . Inhibiting sEH to elevate EET levels is a promising therapeutic strategy for researching hypertension, inflammation, and neuropathic pain . The metabolism of such N-adamantyl urea compounds is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to hydroxylated metabolites on the adamantyl cage and the urea nitrogen atoms . Furthermore, the distinct substitution pattern of this compound, incorporating a heterocyclic thienyl group, may confer unique target affinity. Similar urea and thiourea derivatives are actively studied for their potential anti-proliferative properties against various human cancer cell lines, with mechanisms potentially involving adenosine receptor antagonism . Researchers value this compound for probing disease mechanisms and developing novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1-adamantyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNHXKRYXRTWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N’-(2-THIENYLMETHYL)UREA typically involves the reaction of 1-adamantylamine with 2-thienylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N’-(2-THIENYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The adamantyl and thienyl groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted adamantyl or thienyl derivatives.

Scientific Research Applications

Angiogenesis Inhibition

One of the significant applications of adamantyl urea derivatives, including N-(1-adamantyl)-N'-(2-thienylmethyl)urea, is their role as angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process in various diseases, including cancer and diabetic retinopathy. Research indicates that these compounds can inhibit angiogenesis effectively, making them potential therapeutic agents for treating conditions like macular degeneration and solid tumors .

Key Findings:

  • The compound exhibits excellent angiogenesis inhibitory actions in both in vitro and in vivo tests.
  • It shows promise as a therapeutic agent for diseases where angiogenesis plays a pivotal role .

Antibacterial and Antifungal Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including those containing adamantane moieties. For instance, a series of urea derivatives were synthesized and screened against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Notably, certain adamantyl urea compounds demonstrated significant growth inhibition against Acinetobacter baumannii, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Adamantyl Urea Derivatives

CompoundBacterial StrainInhibition (%)
This compoundAcinetobacter baumannii94.5
Other derivativesVariousVariable

Soluble Epoxide Hydrolase Inhibition

This compound and similar compounds have been investigated as soluble epoxide hydrolase (sEH) inhibitors. These inhibitors are promising for treating hypertension and inflammation. Studies show that these compounds undergo metabolic transformations that can affect their pharmacological efficacy .

Key Findings:

  • The metabolic profile includes oxidation reactions on the adamantyl moiety and nitrogen atoms.
  • Cytochrome P450 enzymes play a significant role in mediating the metabolism of these compounds .

Case Studies and Research Insights

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • A study reported the synthesis of various urea derivatives and their screening against multiple pathogens, showcasing their broad-spectrum antimicrobial activity .
  • Another research highlighted the effectiveness of these compounds in reducing angiogenesis in animal models, reinforcing their therapeutic potential for ocular diseases .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N’-(2-THIENYLMETHYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The adamantyl group could enhance the compound’s stability and bioavailability, while the thienylmethyl group might contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N-(1-ADAMANTYL)-N'-(4-GUANIDINOBENZYL)UREA (WX-293T)

  • Structure: Features a 4-guanidinobenzyl group instead of thienylmethyl.
  • Activity: Potent inhibitor of urokinase-type plasminogen activator (uPA) with micromolar affinity, critical for anti-metastatic applications .
  • Binding Mode: The adamantyl group occupies the S1 pocket, while the guanidinobenzyl moiety interacts with arginine-specific binding sites .
  • Synthesis: Derived from iterative derivatization of (4-aminomethyl)phenylguanidine .

1-(ADAMANTAN-1-YL)-3-(4-CHLOROPHENYL)UREA

  • Structure : Substituted with a 4-chlorophenyl group.
  • Properties : Crystallizes in the orthorhombic system (space group Pna2₁) with hydrogen-bonded dimers. The chloro substituent enhances halogen bonding, influencing crystal packing .
  • Applications : Structural data inform drug design for tuberculosis .
Compound Substituent Key Activity/Application Reference
N-(1-ADAMANTYL)-N'-(2-THIENYLMETHYL)UREA Thienylmethyl Potential antimicrobial/antiviral (inferred) -
WX-293T 4-Guanidinobenzyl uPA inhibition, anti-metastatic
1-(Adamantan-1-yl)-3-(4-Cl-Ph)urea 4-Chlorophenyl Structural model for TB drug design

Functional Analogues: Adamantyl Thioureas and Carbothioamides

N-(1-ADAMANTYL)CARBOTHIOAMIDES

  • Structure : Thiourea derivatives (C=S instead of C=O).
  • Synthesis : React 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazine) .
  • Activity : Antimicrobial (against S. aureus, E. coli) and hypoglycemic effects (IC₅₀ = 12–45 μM for α-glucosidase inhibition) .

N,N'-BIS(1-ADAMANTYL)PIPERAZINE-1,4-DICARBOTHIOAMIDE

  • Structure : Bis-adamantyl thiourea.

Non-Urea Adamantyl Derivatives

N-(1-ADAMANTYL)MALEIMIDE

  • Structure : Maleimide-functionalized adamantane.
  • Activity : Anticancer (in vivo mouse models) and anti-herpes simplex virus activity .

N-(1-ADAMANTYL)ACETAMIDE

  • Applications : Precipitates uranyl and plutonyl nitrates in nuclear waste recycling (yield >99%) .

Key Research Findings and Trends

Activity-Structure Relationships :

  • Adamantyl ureas with aromatic substituents (e.g., thienyl, benzyl) exhibit superior enzyme inhibition compared to aliphatic variants .
  • Thiourea derivatives show broader antimicrobial activity but lower metabolic stability than ureas .

Synthetic Versatility: Adamantyl isothiocyanate serves as a key intermediate for diverse derivatives . Catalytic applications (e.g., ethylene glycol synthesis) highlight non-biological utility .

Nitrosourea derivatives (e.g., 3-(1-ADAMANTYL)-1-(2-FLUOROETHYL)-1-NITROSOUREA) exhibit mutagenicity .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1-ADAMANTYL)-N'-(2-THIENYLMETHYL)UREA, and how can reaction conditions be optimized?

The synthesis typically involves coupling the adamantyl amine with a thienylmethyl isocyanate or via stepwise urea formation. Key steps include:

  • Eschweiler-Clarke methylation for adamantyl amine derivatives (as seen in adamantyl betaine synthesis) to ensure proper functionalization .
  • Urea bridge formation using carbodiimide coupling agents (e.g., DCC) or phosgene alternatives under inert conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while controlled pH (neutral to slightly acidic) minimizes side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield (>75% reported for analogous ureas) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms adamantyl (δ ~1.6–2.2 ppm for bridgehead protons) and thienylmethyl (δ ~6.8–7.2 ppm for aromatic protons) groups .
  • XRD analysis : Resolves adamantyl rigidity and hydrogen-bonding patterns in the urea moiety, as demonstrated in actinyl coordination studies .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~331.2 for C₁₆H₂₂N₂OS) .

Advanced Research Questions

Q. How does the adamantyl-thienylmethyl urea scaffold influence biological activity, and what experimental models validate its mechanism?

  • Structure-activity relationship (SAR) : The adamantyl group enhances lipid membrane penetration, while the thienylmethyl moiety may modulate receptor binding (e.g., antitumor activity via G₂/M arrest, akin to chloroethyl-urea derivatives) .
  • In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) with flow cytometry to assess cell cycle disruption. Compare with controls like N-(2-chloroethyl)-N'-phenylurea .
  • Computational docking : Map interactions with tubulin or kinases using AutoDock Vina, leveraging adamantyl’s hydrophobic pockets .

Q. How can crystallographic data resolve contradictions in reported coordination properties of adamantyl-urea derivatives?

  • Single-crystal XRD : Analyze bond lengths (e.g., C=O elongation from 1.224 Å in free ligands to 1.252 Å in coordinated states) to confirm metal-binding behavior .
  • Hydrogen-bond networks : Compare with N-(1-adamantyl)acetamide complexes to identify whether non-coordinating urea molecules stabilize the lattice .
  • Contradiction resolution : If conflicting bioactivity data arise (e.g., variable IC₅₀ values), correlate crystallographic packing effects with solubility differences .

Q. What strategies mitigate toxicity risks when testing this compound in biological systems?

  • In silico toxicity prediction : Use ADMET tools (e.g., SwissADME) to flag potential mutagenicity from nitroso derivatives or fluorine substituents .
  • In vitro toxicity screening : Employ hepatic (HepG2) and renal (HEK293) cell lines with MTT assays, referencing NOAELs (e.g., 1000 mg/kg bw/day for thienylmethyl analogs) .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to predict detoxification pathways .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects (e.g., electron-withdrawing groups on thienyl) .
  • Molecular dynamics (MD) : Simulate adamantyl-urea interactions with lipid bilayers to improve blood-brain barrier penetration .
  • QSAR models : Train on datasets of urea derivatives to prioritize substituents (e.g., fluorinated thienyl groups) for synthesis .

Methodological Notes

  • Controlled substances compliance : While adamantyl derivatives are not universally regulated, verify local analogs (e.g., 5F-AKB48) to avoid legal constraints .
  • Data reproducibility : Replicate synthesis and assays using protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than non-academic sources .

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